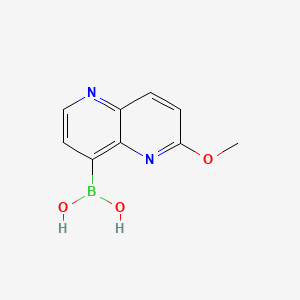

(6-Methoxy-1,5-naphthyridin-4-yl)boronic acid

Description

Properties

IUPAC Name |

(6-methoxy-1,5-naphthyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN2O3/c1-15-8-3-2-7-9(12-8)6(10(13)14)4-5-11-7/h2-5,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLATOUDNCHYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=NC=C1)C=CC(=N2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694513 | |

| Record name | (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257640-81-5 | |

| Record name | (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid: An In-depth Technical Guide

This comprehensive guide details a feasible synthetic pathway for (6-methoxy-1,5-naphthyridin-4-yl)boronic acid, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, providing in-depth experimental procedures, quantitative data, and workflow visualizations. The synthesis is presented as a two-stage process, commencing with the construction of a key intermediate, 4-bromo-6-methoxy-1,5-naphthyridine, followed by its conversion to the target boronic acid.

Stage 1: Synthesis of 4-Bromo-6-methoxy-1,5-naphthyridine

The initial stage focuses on the construction of the 6-methoxy-1,5-naphthyridine core and its subsequent bromination at the 4-position. This is achieved through a multi-step sequence starting from a substituted aminopyridine.

Experimental Protocol:

Step 1a: Synthesis of 6-Methoxy-1,5-naphthyridin-4(1H)-one

A plausible route to the 6-methoxy-1,5-naphthyridine core is through a Gould-Jacobs reaction.[1][2] This involves the condensation of a suitable aminopyridine with a malonic ester derivative, followed by thermal cyclization. The starting material for this reaction would be 5-methoxy-3-aminopyridine.

-

A mixture of 5-methoxy-3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 2 hours.

-

The resulting intermediate, diethyl 2-((5-methoxypyridin-3-ylamino)methylene)malonate, is added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A, at 240-250 °C.

-

The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate cyclization.

-

Upon cooling, the precipitated solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried to yield 6-methoxy-1,5-naphthyridin-4(1H)-one.

Step 1b: Synthesis of 4-Bromo-6-methoxy-1,5-naphthyridine

The hydroxyl group of the naphthyridinone is then converted to a bromide.

-

6-Methoxy-1,5-naphthyridin-4(1H)-one (1 equivalent) is suspended in an excess of phosphorus oxybromide (POBr₃) (3-5 equivalents).

-

The mixture is heated at reflux for 2-4 hours.

-

After the reaction is complete, the excess POBr₃ is carefully removed under reduced pressure.

-

The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice, followed by neutralization with a base such as sodium bicarbonate solution.

-

The crude product is extracted with a suitable organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification by column chromatography on silica gel provides 4-bromo-6-methoxy-1,5-naphthyridine.

Stage 2: Synthesis of this compound

The final stage involves the conversion of the 4-bromo intermediate to the target boronic acid via a lithium-halogen exchange followed by borylation.

Experimental Protocol:

-

To a solution of 4-bromo-6-methoxy-1,5-naphthyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cooled to -78 °C, is added n-butyllithium (1.1 equivalents) dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

Triisopropyl borate (1.2 equivalents) is then added dropwise, and the mixture is allowed to slowly warm to room temperature overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is acidified to approximately pH 7 with 1 M HCl.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford this compound as a solid.[3]

Quantitative Data Summary

The following table summarizes the expected reactants, products, and potential yields for the key steps in the synthesis. Please note that the yields are estimates based on similar reactions reported in the literature and may vary.

| Step | Reactant(s) | Product | Potential Yield (%) |

| 1a | 5-methoxy-3-aminopyridine, Diethyl ethoxymethylenemalonate | 6-Methoxy-1,5-naphthyridin-4(1H)-one | 70-85 |

| 1b | 6-Methoxy-1,5-naphthyridin-4(1H)-one, POBr₃ | 4-Bromo-6-methoxy-1,5-naphthyridine | 60-75 |

| 2 | 4-Bromo-6-methoxy-1,5-naphthyridine, n-BuLi, Triisopropyl borate | This compound | 50-70 |

Visualized Synthesis Workflow

The following diagrams illustrate the logical flow of the synthetic protocol.

Caption: Workflow for the synthesis of the key intermediate.

References

Commercial Availability and Synthetic Insights for (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(6-Methoxy-1,5-naphthyridin-4-yl)boronic acid is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique 1,5-naphthyridine core, substituted with a methoxy group and a reactive boronic acid moiety, makes it a valuable reagent for the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of its commercial availability, a detailed plausible synthetic protocol, and a visualization of its application in a key experimental workflow.

Commercial Availability

This compound is available from a number of specialized chemical suppliers. The purity and available quantities can vary, so it is advisable to consult the respective supplier's documentation for the most current information. Below is a summary of representative commercial sources.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| CymitQuimica | 1257640-81-5 | C₉H₉BN₂O₃ | 203.99 | 95%[1] |

| Sigma-Aldrich | 1257640-81-5 | C₉H₉BN₂O₃ | Not specified | Not specified[2] |

| BLDpharm | 1257640-81-5 | C₉H₉BN₂O₃ | Not specified | Not specified[3] |

| Sunway Pharm | 1257640-81-5 | C₉H₉BN₂O₃ | 203.99 | 97%[4] |

Experimental Protocols: A Plausible Synthetic Route

Step 1: Synthesis of 6-Methoxy-1,5-naphthyridin-4(1H)-one via Gould-Jacobs Reaction

The construction of the 1,5-naphthyridine core can be achieved through the Gould-Jacobs reaction.

-

Reactants: 3-Amino-5-methoxypyridine and Diethyl 2-(ethoxymethylene)malonate.

-

Procedure:

-

A mixture of 3-amino-5-methoxypyridine (1.0 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) is heated at 110-130°C for 2 hours.

-

The resulting intermediate, diethyl 2-(((5-methoxypyridin-3-yl)amino)methylene)malonate, is added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A, at 240-260°C.

-

The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate cyclization.

-

After cooling, the reaction is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.

-

The solid is collected by filtration, washed with the non-polar solvent, and dried to yield 6-methoxy-1,5-naphthyridin-4(1H)-one.

-

Step 2: Chlorination to 4-Chloro-6-methoxy-1,5-naphthyridine

The hydroxyl group of the naphthyridinone is converted to a chloride, a good leaving group for subsequent reactions.[2][5]

-

Reactant: 6-Methoxy-1,5-naphthyridin-4(1H)-one.

-

Reagent: Phosphorus oxychloride (POCl₃).

-

Procedure:

-

6-Methoxy-1,5-naphthyridin-4(1H)-one (1.0 equivalent) is suspended in an excess of phosphorus oxychloride (5-10 equivalents).

-

The mixture is carefully heated to reflux (approximately 110°C) for 2-4 hours.

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice, followed by neutralization with a base such as a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 4-chloro-6-methoxy-1,5-naphthyridine.

-

Step 3: Borylation to this compound

The final step involves the conversion of the aryl chloride to the corresponding boronic acid. A common method is the Miyaura borylation.

-

Reactant: 4-Chloro-6-methoxy-1,5-naphthyridine.

-

Reagents: Bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

-

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add 4-chloro-6-methoxy-1,5-naphthyridine (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), palladium catalyst (e.g., 3 mol%), and potassium acetate (3.0 equivalents).

-

Add a dry, degassed solvent such as dioxane.

-

The mixture is heated to 80-100°C for several hours, with the reaction progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by purification on silica gel. The crude product is then purified by recrystallization or column chromatography to yield this compound.

-

Application in Experimental Workflows: The Suzuki-Miyaura Coupling

A primary application of this compound in drug discovery is its use in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is instrumental in synthesizing complex biaryl structures, which are common motifs in pharmacologically active compounds.

The diagram above illustrates the catalytic cycle of the Suzuki-Miyaura coupling. The cycle begins with the oxidative addition of an aryl or heteroaryl halide to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with an activated boronate species, formed from the reaction of this compound with a base. The subsequent reductive elimination from the diaryl-Pd(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue. This powerful reaction enables the modular assembly of complex molecular architectures from readily available building blocks.

References

- 1. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide on (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid

This guide provides an overview of the chemical properties of (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid, a key building block in modern synthetic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

This compound is a heterocyclic compound frequently utilized in cross-coupling reactions. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₉H₉BN₂O₃[1][2][3] |

| Molecular Weight | 203.99 g/mol [1][2][3] |

| CAS Number | 1257640-81-5[1] |

| Appearance | Solid[1] |

| Storage | Recommended storage in a freezer under -20°C in a dark, inert atmosphere.[3] |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

Boronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds.[4][5] This reaction is widely employed in the synthesis of biaryls, polyolefins, and styrenes.[5] The following is a generalized protocol for the coupling of an aryl boronic acid with an aryl halide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Solvent (e.g., Dioxane, Toluene, DMF, often with water)[4]

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel (e.g., round-bottomed flask)

-

Standard laboratory glassware and purification equipment (e.g., for extraction and chromatography)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel, add the this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (0.01-0.05 equivalents).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can lead to side reactions like homocoupling.[4]

-

Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically between 60-110 °C) with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl compound.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex.[7] The key steps are oxidative addition, transmetalation, and reductive elimination.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound - CAS:1257640-81-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1257640-81-5|this compound|BLD Pharm [bldpharm.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

The 1,5-Naphthyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine motif, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a cornerstone in the design and development of novel therapeutic agents. Its rigid, planar structure and the presence of two nitrogen atoms offer unique opportunities for molecular interactions with a diverse range of biological targets. This versatility has led to the discovery of 1,5-naphthyridine-based compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the 1,5-naphthyridine core in medicinal chemistry, detailing its synthesis, biological activities, and the signaling pathways it modulates, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of the 1,5-Naphthyridine Scaffold

The construction of the 1,5-naphthyridine core can be achieved through various synthetic strategies, allowing for the introduction of diverse substituents and the fine-tuning of physicochemical and pharmacological properties. Key synthetic methodologies include classical cyclization reactions and modern cross-coupling techniques.

Classical Cyclization Reactions:

-

Skraup-Doebner-von Miller Reaction: This is a traditional and widely used method for synthesizing quinolines and related heterocyclic systems, which can be adapted for 1,5-naphthyridines. It typically involves the reaction of a 3-aminopyridine derivative with an α,β-unsaturated carbonyl compound or its precursor (e.g., glycerol in the presence of an oxidizing agent).

-

Friedländer Annulation: This method involves the condensation of a 3-amino-2-formylpyridine or a 3-amino-2-ketopyridine with a compound containing a reactive α-methylene group (e.g., a ketone or ester). This approach offers a high degree of convergence and is suitable for creating substituted 1,5-naphthyridines.

-

Povarov Reaction: This is a [4+2] cycloaddition reaction, also known as an aza-Diels-Alder reaction, which can be employed for the synthesis of tetrahydro-1,5-naphthyridines. These can subsequently be oxidized to the aromatic 1,5-naphthyridine core. The reaction typically involves an N-arylimine (derived from 3-aminopyridine) and an electron-rich alkene.

Modern Cross-Coupling Reactions:

-

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between a boronic acid and a halide is a powerful tool for creating C-C bonds. It can be used to introduce aryl or heteroaryl substituents onto a pre-formed 1,5-naphthyridine core, or to construct the ring system itself from appropriately functionalized pyridine precursors.

-

Stille Coupling: Similar to the Suzuki coupling, the Stille reaction utilizes a palladium catalyst to couple an organotin compound with an organic halide. This method is also highly effective for the functionalization of the 1,5-naphthyridine scaffold.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is instrumental in forming C-N bonds. It is frequently used to introduce amino substituents at various positions on the 1,5-naphthyridine ring, which is a key step in the synthesis of many biologically active derivatives.

Biological Activities and Therapeutic Targets

The 1,5-naphthyridine scaffold has been successfully incorporated into molecules targeting a variety of enzymes and receptors implicated in human diseases.

Anticancer Activity

A significant number of 1,5-naphthyridine derivatives have demonstrated potent anticancer activity through various mechanisms of action.

c-Met Kinase Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[1] Its aberrant activation is a hallmark of many cancers. Several 1,5-naphthyridine-based compounds have been identified as potent c-Met inhibitors.[2] For example, a series of 1,5-naphthyridine derivatives were designed based on the structure of the known c-Met inhibitor MK-2461.[3]

TGF-β Type I Receptor (ALK5) Inhibition: The transforming growth factor-beta (TGF-β) signaling pathway is involved in a wide array of cellular processes, and its dysregulation is linked to cancer and fibrosis.[4] The TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5), is a key mediator of this pathway.[5] Novel 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of ALK5.[6][7]

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. Certain phenyl- and indeno-1,5-naphthyridine derivatives have been synthesized and shown to inhibit topoisomerase I (Top1) and exhibit antiproliferative activity against human cancer cell lines.[8][9][10]

| Compound Class | Target | IC50 | Cell Line | Reference |

| 1,5-Naphthyridine pyrazole derivative (Compound 19) | ALK5 | 4 nM | - | [5][6] |

| 1,5-Naphthyridine aminothiazole derivative (Compound 15) | ALK5 | 6 nM | - | [5][6] |

| 1H-imidazo[4,5-h][11][12]naphthyridin-2(3H)-one (Compound 2t) | c-Met Kinase | 2.6 µM | - | [13] |

| Phenyl- and indeno-1,5-naphthyridines | Topoisomerase I | - | COLO 205 | [8][9][10] |

Antibacterial Activity

With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents with novel mechanisms of action. The 1,5-naphthyridine scaffold has been explored for the development of novel bacterial topoisomerase inhibitors (NBTIs).[14][15][16] These compounds target bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication and are distinct from their human counterparts.[17][18]

| Compound Class | Target | MIC (µg/mL) | Bacterial Strain | Reference |

| Hydroxy tricyclic 1,5-naphthyridinone NBTI | DNA Gyrase / Topoisomerase IV | 0.5 | Staphylococcus aureus | [14] |

Antimalarial Activity

Pyronaridine, a 1,5-naphthyridine derivative, is a potent antimalarial agent that has been used in the treatment of malaria for decades.[19] It exhibits high efficacy against both Plasmodium falciparum and Plasmodium vivax, including chloroquine-resistant strains.[20] Its mechanism of action is believed to involve the inhibition of hemozoin formation, a critical detoxification process for the malaria parasite.[21]

| Compound | Target | IC50 (nM) | Plasmodium Strain | Reference |

| Pyronaridine | Hemozoin Formation | 1.92 (median) | P. falciparum | [20] |

| Pyronaridine | Hemozoin Formation | 2.58 (median) | P. vivax | [20] |

| Pyronaridine | - | 2.24 (Geometric Mean) | P. falciparum (drug-sensitive and resistant strains) | [22] |

Signaling Pathways Modulated by 1,5-Naphthyridine Derivatives

The therapeutic effects of 1,5-naphthyridine-based compounds are often attributed to their ability to modulate specific intracellular signaling pathways.

c-Met Signaling Pathway

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[1][23] These pathways are crucial for cell growth, survival, and motility.[11][24][25] 1,5-Naphthyridine-based c-Met inhibitors block the kinase activity of the receptor, thereby preventing the activation of these downstream pathways and inhibiting tumor growth and metastasis.

Caption: Simplified c-Met signaling pathway and its inhibition.

TGF-β Signaling Pathway

The TGF-β signaling cascade is initiated by the binding of TGF-β ligand to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (ALK5).[12][26][27] Activated ALK5 phosphorylates downstream signaling molecules, Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate gene transcription.[28][29] 1,5-Naphthyridine-based ALK5 inhibitors bind to the ATP-binding pocket of the kinase domain, preventing its activation and the subsequent phosphorylation of Smads, thereby blocking the entire signaling cascade.[7]

Caption: Overview of the TGF-β signaling cascade and its inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. Below are representative protocols for the synthesis of a 1,5-naphthyridine derivative and for a key biological assay.

Synthesis of 2,8-Disubstituted-1,5-naphthyridines

This protocol describes a general method for the synthesis of 2,8-disubstituted 1,5-naphthyridines, which have shown promise as antimalarial agents.[21]

Step 1: Synthesis of 2,8-dichloro-1,5-naphthyridine A mixture of 1,5-naphthyridine-2,8-diol and phosphorus oxychloride is heated to reflux for 1 hour. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to afford 2,8-dichloro-1,5-naphthyridine.

Step 2: Regioselective Suzuki Coupling at the 2-position To a solution of 2,8-dichloro-1,5-naphthyridine in a 9:1 mixture of dioxane and water are added a boronic acid or pinacol ester, potassium phosphate, and a palladium catalyst such as PdCl2(dppf). The mixture is heated at 90 °C until the reaction is complete (monitored by TLC). The reaction is then cooled, diluted with water, and extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the 2-substituted-8-chloro-1,5-naphthyridine.

Step 3: Nucleophilic Aromatic Substitution at the 8-position The 2-substituted-8-chloro-1,5-naphthyridine is dissolved in a suitable solvent such as DMF. An amine and a base (e.g., cesium carbonate) are added, and the mixture is heated at 110 °C for 18 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to give the desired 2,8-disubstituted-1,5-naphthyridine.

In Vitro c-Met Kinase Inhibition Assay

This protocol outlines a common method for determining the in vitro potency of a test compound in inhibiting c-Met kinase activity.[11][30][31][32]

Caption: Workflow for a typical in vitro c-Met kinase inhibition assay.

Materials:

-

Recombinant human c-Met kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Test compound (1,5-naphthyridine derivative) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer. Prepare solutions of c-Met kinase, substrate, and ATP in kinase buffer at the desired concentrations.

-

Assay Plate Setup: Add the diluted test compound or vehicle control (DMSO) to the wells of the assay plate. Add the diluted c-Met kinase to each well.

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Signal Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, the amount of ADP produced is measured as a luminescent signal.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The 1,5-naphthyridine core continues to be a highly valuable scaffold in medicinal chemistry, offering a versatile platform for the design of potent and selective modulators of various biological targets. The synthetic accessibility of this heterocycle, coupled with its favorable physicochemical properties, has enabled the development of a rich pipeline of compounds with diverse therapeutic potential. As our understanding of the molecular basis of diseases deepens, the rational design of novel 1,5-naphthyridine derivatives is poised to deliver the next generation of innovative medicines. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable chemical entity.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. figshare.com [figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. benthamscience.com [benthamscience.com]

- 11. benchchem.com [benchchem.com]

- 12. Schematic diagram showing the main components of the TGFB signaling pathway [pfocr.wikipathways.org]

- 13. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Hydroxy tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents-SAR of RHS moiety (Part-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. In Vitro Activity of Pyronaridine against Multidrug-Resistant Plasmodium falciparum and Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Anti-malarial efficacy of pyronaridine and artesunate in combination in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 30. benchchem.com [benchchem.com]

- 31. benchchem.com [benchchem.com]

- 32. bpsbioscience.com [bpsbioscience.com]

The Versatility of Boronic Acids: A Technical Guide to their Role as Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives have emerged as indispensable and highly versatile building blocks in modern organic synthesis. Their unique reactivity, stability, and favorable toxicological profile have established them as crucial reagents in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science industries. This technical guide provides an in-depth exploration of the core applications of boronic acids, focusing on key transformations, experimental protocols, and quantitative data to empower researchers in their synthetic endeavors.

Introduction to Boronic Acids: Properties and Reactivity

Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂). This structure confers a mild Lewis acidity and remarkable stability, allowing for their easy handling and application in a wide array of chemical transformations.[1] They are generally stable to air and moisture, a significant advantage over many other organometallic reagents.[2] The boron atom in boronic acids is electron-deficient, which is fundamental to their reactivity.[2]

The versatility of boronic acids stems from their participation in a multitude of bond-forming reactions, most notably carbon-carbon and carbon-heteroatom bond formations. Their ability to form reversible covalent complexes with diols, amino acids, and other nucleophiles has also led to their use as sensors and in drug delivery systems.[3][4]

Key Synthetic Transformations Involving Boronic Acids

Boronic acids are central to several powerful and widely adopted synthetic methodologies. This section details the mechanisms, applications, and experimental protocols for three cornerstone reactions: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Petasis reaction.

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura coupling is a Nobel Prize-winning palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide or triflate.[1][5] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[6][7]

Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with a Boronic Ester [10]

-

Materials:

-

Diaryl bromide (1.0 eq)

-

Boronic ester (1.1 eq)

-

Cesium carbonate (2.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.1 eq)

-

Anhydrous 1,4-dioxane

-

Water

-

-

Procedure:

-

To a round-bottom pressure flask equipped with a stir bar, add the diaryl bromide, cesium carbonate, and the boronic ester.

-

Place the flask under an argon atmosphere.

-

Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Sparge the mixture with a stream of argon for 10 minutes.

-

Add the [Pd(dppf)Cl₂] catalyst to the mixture.

-

Purge the flask with argon for an additional 10 minutes.

-

Seal the vessel with a screw cap and heat the reaction mixture to 85-100 °C overnight with vigorous stirring.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an appropriate work-up, typically involving extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Quantitative Data: Suzuki-Miyaura Coupling of Aryl Chlorides with Boronic Acids [7]

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 95 |

| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5), XPhos (3.5) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 92 |

| 3 | 2-Chloropyridine | 3-Thienylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 20 | 88 |

| 4 | 1-Chloro-4-nitrobenzene | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5), XPhos (3.5) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 96 |

The Chan-Lam Coupling: Forging C-Heteroatom Bonds

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom (C-N, C-O, C-S) bonds between a boronic acid and an amine, alcohol, or thiol.[11][12][13] A key advantage of this reaction is that it can often be performed at room temperature and open to the air.[12]

Mechanism: The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura coupling. A plausible catalytic cycle involves the formation of a copper(II)-aryl species, which then undergoes ligand exchange with the heteroatom nucleophile. A key step is believed to be a reductive elimination from a Cu(III) intermediate to form the desired product and a Cu(I) species, which is then reoxidized to Cu(II) to complete the cycle.[14][15]

Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole [16][17]

-

Materials:

-

Imidazole (1.2 eq)

-

Arylboronic acid (1.0 eq)

-

Copper(II) acetate (Cu(OAc)₂) (0.1 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM)

-

-

Procedure:

-

To a round-bottom flask, add the imidazole, arylboronic acid, and copper(II) acetate.

-

Add dichloromethane as the solvent.

-

Add pyridine to the reaction mixture.

-

Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Quantitative Data: Substrate Scope of the Chan-Lam N-Arylation of 2-Nitroimidazole [16]

| Entry | Arylboronic Acid | Yield (%) |

| 1 | Phenylboronic acid | 85 |

| 2 | 4-Methylphenylboronic acid | 82 |

| 3 | 4-Methoxyphenylboronic acid | 77 |

| 4 | 4-Fluorophenylboronic acid | 84 |

| 5 | 4-Chlorophenylboronic acid | 75 |

| 6 | 4-Bromophenylboronic acid | 68 |

| 7 | 1-Naphthylboronic acid | 82 |

| 8 | 3,4-Dimethoxyphenylboronic acid | 69 |

The Petasis Reaction: A Multicomponent Route to Amines

The Petasis reaction, or Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[18][19] This reaction is particularly valuable for the synthesis of α-amino acids and their derivatives.[3][18]

Mechanism: The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl component. The boronic acid then reacts with the hydroxyl group of an intermediate hemiaminal or with a water molecule to form a boronate complex. This is followed by the intramolecular transfer of the organic group from the boron to the iminium carbon.[3]

References

- 1. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Petasis Reaction [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Data | RXN yield prediction [rxn4chemistry.github.io]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Automated iterative Csp3–C bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 16. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Petasis reaction - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid. This key building block is instrumental in the synthesis of a diverse range of 4-aryl-6-methoxy-1,5-naphthyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in compounds with antibacterial and kinase inhibitory activities.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] This reaction is particularly valuable in drug discovery for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of building blocks.

The 1,5-naphthyridine core is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[2] Derivatives of 1,5-naphthyridine have shown promise as potent inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.[3][4] Furthermore, this scaffold is a key component of novel bacterial topoisomerase inhibitors, addressing the urgent need for new antibacterial agents. The methoxy group, a common substituent in approved drugs, can favorably modulate a compound's physicochemical and pharmacokinetic properties.[5]

This document outlines a general protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides, based on established methodologies for similar heterocyclic systems.

Chemical Information

| Compound Name | This compound |

| CAS Number | 1257640-81-5 |

| Molecular Formula | C₉H₉BN₂O₃ |

| Molecular Weight | 203.99 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage | Store in a cool, dry place away from light |

Table 1: Physicochemical properties of this compound.[6]

General Reaction Scheme

The Suzuki-Miyaura coupling reaction of this compound with an aryl or heteroaryl halide (Ar-X) is depicted below:

Figure 1: General Suzuki-Miyaura coupling scheme.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl halide (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.1 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add this compound, the aryl/heteroaryl halide, and the base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Example Reaction Conditions:

| Catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O (10:1) | 90 |

Table 2: Representative Suzuki-Miyaura coupling conditions.

Logical Workflow for Suzuki-Miyaura Coupling

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Application in Kinase Inhibitor Synthesis

The 4-aryl-6-methoxy-1,5-naphthyridine scaffold is a key pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The Suzuki-Miyaura coupling provides a convergent and efficient method to synthesize libraries of analogues for structure-activity relationship (SAR) studies.

Signaling Pathway Context:

Many kinase inhibitors target pathways involved in cell proliferation, survival, and angiogenesis. For example, inhibitors of receptor tyrosine kinases (RTKs) can block downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

Figure 3: Simplified RTK signaling pathway and point of inhibition.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile tool for the synthesis of medicinally relevant 4-aryl-6-methoxy-1,5-naphthyridine derivatives. The protocols and information provided herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of novel compounds based on this promising scaffold. Further optimization of reaction conditions may be necessary depending on the specific coupling partners employed.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Heteroaryl Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors.[1][2] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between organoboron compounds, such as boronic acids, and organic halides or triflates.[3] Its application in the synthesis of biaryl and heteroaryl structures is of paramount importance for the construction of complex molecular architectures found in many biologically active compounds.[2][3]

Heteroaryl moieties are prevalent in pharmaceuticals, and the ability to efficiently couple them with other aromatic or heteroaromatic systems is crucial for drug discovery and development. However, the cross-coupling of heteroaryl boronic acids can present unique challenges, including catalyst inhibition by the heteroatom, protodeboronation of the boronic acid under basic conditions, and the inherent instability of some heteroaryl boronic acids.[3][4] Careful optimization of the palladium catalyst, ligands, base, and reaction conditions is therefore essential for achieving high yields and reproducibility.[3]

Recent advancements have introduced highly efficient catalyst systems, including the use of electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands), N-heterocyclic carbenes (NHCs), and palladium precatalysts that offer enhanced stability and reactivity.[3][5][6] Microwave-assisted protocols have also gained prominence, significantly reducing reaction times and often improving yields.[1]

These application notes provide an overview of common palladium catalyst systems and detailed protocols for the successful cross-coupling of a variety of heteroaryl boronic acids with (hetero)aryl halides.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the palladium-catalyzed cross-coupling of various heteroaryl boronic acids. This data is intended to provide a comparative overview of different catalytic systems and their efficacy with various substrates.

Table 1: Cross-Coupling of Thiophene Boronic Acids with Heteroaryl Halides

| Entry | Heteroaryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Chloro-2-thiophene carbaldehyde | 3-Thiophene boronic acid | Pd(OAc)₂ (0.25) | 1 (0.5) | K₃PO₄ (2) | n-Butanol | 100 | 12 | 71 |

| 2 | 3-Chloro-2,5-dimethylpyrazine | 3-Thiophene boronic acid | Pd(OAc)₂ (0.5) | 1 (1) | K₃PO₄ (2) | n-Butanol | 100 | 12 | 95 |

Ligand 1: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl

Data extracted from a study on highly efficient monophosphine-based catalysts.[7]

Table 2: Cross-Coupling of Indole Boronic Acids with Heteroaryl Chlorides

| Entry | Heteroaryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Chlorobenzoxazole | 5-Indole boronic acid | Pd₂(dba)₃ (1) | 2 (2) | K₃PO₄ (2) | t-Amyl alcohol | 120 | 12 | 91 |

| 2 | 3-Chlorothiophene | 5-Indole boronic acid | Pd₂(dba)₃ (1) | 2 (2) | K₃PO₄ (2) | t-Amyl alcohol | 120 | 12 | 90 |

| 3 | 2-Amino-5-chloropyridine | 5-Indole boronic acid | Pd₂(dba)₃ (1) | 2 (2) | K₃PO₄ (2) | t-Amyl alcohol | 120 | 12 | 77 |

Ligand 2: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

Data extracted from a study on highly efficient monophosphine-based catalysts.[7]

Table 3: Cross-Coupling of Furan Boronic Acids with Heteroaryl Chlorides

| Entry | Heteroaryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyrazine | 3-Furan boronic acid | Pd(OAc)₂ (1) | 1 (2) | K₃PO₄ (2) | n-Butanol | 100 | 12 | 96 |

| 2 | 2-Chloro-5-formylfuran | 2-Formyl-5-furan boronic acid | Pd(OAc)₂ (1) | 1 (2) | K₃PO₄ (2) | n-Butanol | 100 | 12 | 85 |

Ligand 1: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl

Data extracted from a study on highly efficient monophosphine-based catalysts.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Heteroaryl Chlorides with Heteroaryl Boronic Acids

This protocol is based on the highly efficient monophosphine-based catalyst system.[7]

Materials:

-

(Hetero)aryl chloride (1.0 equiv)

-

Heteroaryl boronic acid (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (as specified in tables)

-

Phosphine ligand (1 or 2 ) (as specified in tables)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous n-butanol or t-amyl alcohol (2 mL/mmol of halide)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry reaction vial or flask equipped with a magnetic stir bar, add the (hetero)aryl chloride, heteroaryl boronic acid, potassium phosphate, palladium source, and phosphine ligand under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen).

-

Add the anhydrous solvent via syringe.

-

Seal the reaction vessel and place it in a preheated oil bath at the temperature specified in the data tables (e.g., 100 °C or 120 °C).

-

Stir the reaction mixture for the specified time (typically 12 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biheteroaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Heterocyclic Boronic Acid

This protocol is a general method for rapid, microwave-assisted Suzuki-Miyaura coupling.[1]

Materials:

-

2,4-Dichloropyrimidine (1.0 equiv)

-

Heterocyclic boronic acid (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane

-

Deionized water

-

Microwave reactor vials

-

Argon or Nitrogen gas supply

Procedure:

-

To a microwave reactor vial, add 2,4-dichloropyrimidine (e.g., 75 mg, 0.5 mmol), the heterocyclic boronic acid (0.5 mmol), potassium carbonate (e.g., 207 mg, 1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (e.g., 2.9 mg, 0.0025 mmol).[1]

-

Add a mixture of 1,4-dioxane (4 mL) and water (2 mL) that has been previously degassed by bubbling with argon or nitrogen for 15-20 minutes.

-

Seal the vial under an inert atmosphere.

-

Place the vial in the microwave reactor and irradiate the reaction mixture at 100 °C for 15 minutes.[1]

-

After the reaction is complete, cool the vial to room temperature.

-

Extract the reaction mixture with ethyl acetate.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. benchchem.com [benchchem.com]

- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (6-Methoxy-1,5-naphthyridin-4-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and application of kinase inhibitors derived from the versatile building block, (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid. The 1,5-naphthyridine scaffold is a recognized pharmacophore in the development of potent and selective kinase inhibitors. This document outlines the synthesis of a representative inhibitor targeting the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5), a key player in cellular growth, differentiation, and pathogenesis.

Target Kinase and Signaling Pathway

The TGF-β signaling pathway is crucial in regulating a wide array of cellular processes. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. Small molecule inhibitors of ALK5 can effectively block the downstream signaling cascade, making them attractive therapeutic agents. The binding of TGF-β to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, SMAD2 and SMAD3, which subsequently complex with SMAD4 and translocate to the nucleus to regulate target gene expression.

Caption: Simplified TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

Synthetic Workflow

The synthesis of 4-substituted 6-methoxy-1,5-naphthyridine kinase inhibitors is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This key step allows for the efficient formation of a carbon-carbon bond between the 4-position of the naphthyridine core and a variety of aryl or heteroaryl partners.

Caption: General Synthetic Workflow for Kinase Inhibitor Synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative ALK5 inhibitor, 4-(1-methyl-1H-pyrazol-4-yl)-6-methoxy-1,5-naphthyridine, based on established literature procedures.

Protocol 1: Synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-6-methoxy-1,5-naphthyridine

This protocol details the Suzuki-Miyaura coupling of 4-chloro-6-methoxy-1,5-naphthyridine with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Materials:

-

4-Chloro-6-methoxy-1,5-naphthyridine

-

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vial, add 4-chloro-6-methoxy-1,5-naphthyridine (1.0 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

-

Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

-

Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Protocol 2: Biochemical Kinase Inhibition Assay (ALK5)

This protocol outlines a general procedure to determine the in vitro inhibitory activity of the synthesized compound against the ALK5 kinase.

Materials:

-

Recombinant human ALK5 kinase domain

-

Suitable substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific peptide substrate)

-

Adenosine triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or unlabeled ATP for non-radiometric assays

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Synthesized inhibitor compound

-

96-well plates

-

Scintillation counter or appropriate detection system for non-radiometric assays

Procedure:

-

Serially dilute the synthesized inhibitor in DMSO to create a range of concentrations.

-

In a 96-well plate, add the kinase assay buffer, the recombinant ALK5 kinase, and the diluted inhibitor.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP (containing a tracer amount of radiolabeled ATP for radiometric assays) and the substrate.

-

Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).

-

Stop the reaction (e.g., by adding a stop solution like phosphoric acid for radiometric assays).

-

For radiometric assays, spot the reaction mixture onto a phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radiometric assays, quantify substrate phosphorylation using methods such as ELISA with a phospho-specific antibody or luminescence-based ATP detection.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data

The following table summarizes the inhibitory activity of a series of 1,5-naphthyridine derivatives against ALK5, demonstrating the structure-activity relationship (SAR) for this class of inhibitors.[1][2][3]

| Compound ID | R Group at 4-position | ALK5 IC₅₀ (nM) |

| 1 | 2-aminothiazol-4-yl | 6 |

| 2 | 1-methyl-1H-pyrazol-4-yl | 4 |

| 3 | pyrazol-4-yl | 16 |

| 4 | 2-aminopyrimidin-5-yl | 21 |

Data is representative and based on published findings for similar compound series.[1][2][3]

Structure-Activity Relationship (SAR)

The data presented in the table highlights key SAR trends for this series of ALK5 inhibitors:

-

Substitution at the 4-position of the 1,5-naphthyridine core is critical for potent inhibitory activity.

-

Heteroaryl groups, particularly pyrazole and aminothiazole moieties, are well-tolerated and can lead to highly potent inhibitors. [1][3]

-

The N-methylation of the pyrazole ring in Compound 2 resulted in a 4-fold increase in potency compared to the unsubstituted pyrazole in Compound 3, suggesting that this modification enhances binding to the active site of ALK5. [1]

These application notes provide a foundational framework for the synthesis and evaluation of kinase inhibitors based on the this compound scaffold. The detailed protocols and SAR insights can guide researchers in the development of novel and potent therapeutics targeting various kinase-driven diseases.

References

Application of (6-Methoxy-1,5-naphthyridin-4-yl)boronic Acid in the Discovery of Potent Protein Kinase B (Akt/PKB) Inhibitors

Introduction

(6-Methoxy-1,5-naphthyridin-4-yl)boronic acid is a key heterocyclic building block in medicinal chemistry, particularly in the development of targeted therapies for cancer. Its rigid, planar naphthyridine core, combined with the reactive boronic acid moiety, makes it an ideal scaffold for the synthesis of potent and selective enzyme inhibitors. This boronic acid is particularly valuable for its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds to construct complex molecular architectures. A significant application of this compound is in the synthesis of inhibitors of Protein Kinase B (PKB), also known as Akt, a pivotal node in cell signaling pathways that regulate cell survival, proliferation, and metabolism. Dysregulation of the PKB/Akt signaling pathway is a hallmark of many human cancers, making it a prime target for anticancer drug discovery.

Therapeutic Target: Protein Kinase B (PKB/Akt) Signaling Pathway

The PKB/Akt signaling pathway is a critical intracellular cascade that promotes cell survival and inhibits apoptosis. The pathway is activated by various growth factors and cytokines. Upon activation, PKB/Akt phosphorylates a multitude of downstream substrates, leading to the regulation of diverse cellular processes, including cell cycle progression, cell growth, and angiogenesis. In many cancers, this pathway is constitutively active, contributing to tumor growth and resistance to therapy. Therefore, inhibitors of PKB/Akt are of significant interest as potential anticancer agents.

Figure 1: Simplified PKB/Akt Signaling Pathway and the point of inhibition.

Application in Drug Discovery: Synthesis of PKB/Akt Inhibitors

This compound serves as a crucial intermediate in the synthesis of a novel class of PKB/Akt inhibitors. A key synthetic transformation is the Suzuki-Miyaura cross-coupling reaction, where the boronic acid is coupled with a suitable halogenated heterocyclic core to generate the desired scaffold. Subsequent functionalization of this scaffold leads to the final inhibitor compounds.

Data Presentation: In Vitro Activity of a Representative PKB/Akt Inhibitor

The following table summarizes the in vitro inhibitory activity of a representative compound, synthesized using this compound, against the three isoforms of PKB/Akt.

| Compound ID | Target | IC50 (nM) |

| PKB-Inhibitor-1 | PKBα (Akt1) | 5.2 |

| PKBβ (Akt2) | 12.5 | |

| PKBγ (Akt3) | 8.9 |

Data is representative and compiled from patented examples.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a halogenated reaction partner to form the core structure of the PKB/Akt inhibitors.

Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Halogenated reaction partner (e.g., a brominated heterocycle)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Sodium carbonate)

-

Solvent (e.g., 1,4-Dioxane and Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the halogenated reaction partner (1.0 eq), this compound (1.2 eq), and the palladium catalyst (0.05 eq).

-

Purge the vessel with an inert gas (e.g., nitrogen) for 10-15 minutes.

-

Add the degassed solvent mixture (e.g., 3:1 Dioxane:Water) and the base (2.0 eq).

-

Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (typically 4-16 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

In Vitro PKB/Akt Kinase Inhibition Assay

This protocol outlines a general method to determine the in vitro inhibitory activity (IC50) of the synthesized compounds against PKB/Akt isoforms.

Materials:

-

Recombinant human PKB/Akt isoforms (Akt1, Akt2, Akt3)

-

Kinase buffer

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., a fluorescently labeled peptide)

-

Test compounds (dissolved in DMSO)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, add the kinase buffer, the respective PKB/Akt isoform, and the test compound dilution.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA solution).

-

Measure the amount of phosphorylated substrate using a microplate reader (e.g., by measuring fluorescence).

-

Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This compound is a valuable and versatile building block for the synthesis of potent PKB/Akt inhibitors. The methodologies described provide a framework for the rational design and development of novel targeted therapies for the treatment of cancer and other diseases characterized by aberrant PKB/Akt signaling. The use of this specific boronic acid allows for the creation of unique chemical entities with desirable pharmacological properties, highlighting its importance in modern drug discovery.

Application of (6-Methoxy-1,5-naphthyridin-4-yl)boronic Acid in Materials Science: A Review of Current Landscape

Despite a thorough investigation of scientific literature and patent databases, there is currently no publicly available information detailing the specific application of (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid in the field of materials science.

This compound, with the CAS Number 1257640-81-5 and molecular formula C₉H₉BN₂O₃, is commercially available and listed by various chemical suppliers. This indicates its potential utility in synthetic chemistry. Boronic acids are a well-established class of compounds, particularly valued for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of a wide array of organic materials.

General Potential in Materials Science

Theoretically, the structure of this compound suggests several potential avenues for its application in materials science:

-

Organic Electronics: The naphthyridine core is an electron-deficient aromatic system. Incorporating such a moiety into conjugated polymers or small molecules could impart desirable electron-transporting properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The methoxy group can further modulate the electronic properties and solubility of the resulting materials.

-

Fluorescent Materials: Naphthyridine derivatives are known to exhibit fluorescence. By utilizing this compound as a building block, novel fluorescent polymers or molecular probes could be synthesized for applications in sensing, bioimaging, and solid-state lighting.

-

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the naphthyridine ring can act as coordination sites for metal ions. This suggests the potential use of this boronic acid as a ligand for the construction of coordination polymers or MOFs with interesting catalytic, gas storage, or luminescent properties.

Hypothetical Experimental Workflow

While no specific examples exist in the literature, a general experimental protocol for the application of this compound in the synthesis of a conjugated polymer via Suzuki-Miyaura coupling can be conceptualized.

Hypothetical Synthesis of a Co-polymer

This protocol outlines the synthesis of a hypothetical alternating copolymer between this compound and a dibromo-aromatic comonomer.

Table 1: Hypothetical Reactants and Conditions for Suzuki-Miyaura Polymerization

| Reagent/Parameter | Proposed Value/Compound | Purpose |

| Monomer 1 | This compound | Naphthyridine-containing building block |

| Monomer 2 | 1,4-Dibromo-2,5-didodecyloxybenzene | Solubilizing and electron-donating comonomer |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Palladium catalyst for cross-coupling |

| Base | Potassium Carbonate (K₂CO₃) | Activates the boronic acid |

| Solvent | Toluene/Water (4:1 v/v) | Biphasic solvent system |

| Temperature | 90 °C | Reaction temperature |

| Reaction Time | 48 hours | Duration of polymerization |

Experimental Protocol:

-

Degassing: A mixture of toluene and water is degassed by bubbling with argon for 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reactant Addition: To a flame-dried Schlenk flask are added this compound (1.0 mmol), 1,4-dibromo-2,5-didodecyloxybenzene (1.0 mmol), and potassium carbonate (4.0 mmol).

-

Solvent and Catalyst Addition: The degassed solvent mixture is added to the flask, followed by the addition of the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol), under an inert atmosphere (argon or nitrogen).

-

Reaction: The reaction mixture is heated to 90 °C and stirred vigorously for 48 hours under an inert atmosphere.

-

Polymer Precipitation: After cooling to room temperature, the reaction mixture is poured into a large volume of methanol to precipitate the polymer.

-

Purification: The crude polymer is collected by filtration and purified by Soxhlet extraction with methanol, acetone, and finally chloroform to remove oligomers and catalyst residues.

-

Drying: The purified polymer is dried under vacuum to yield the final product.

Below is a conceptual diagram illustrating this hypothetical Suzuki-Miyaura polymerization workflow.

Application Notes and Protocols for Chan-Lam Coupling of (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds. This copper-catalyzed cross-coupling reaction utilizes boronic acids as the aryl source and proceeds under mild conditions, often open to the air, making it an attractive alternative to other cross-coupling methods like the Buchwald-Hartwig reaction.[1][2] The 1,5-naphthyridine scaffold is a significant pharmacophore found in numerous biologically active compounds, including kinase inhibitors. The ability to functionalize this core structure through Chan-Lam coupling with various amines and phenols opens up vast possibilities for the synthesis of novel drug candidates. This document provides detailed application notes and protocols for the Chan-Lam coupling of (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid.

Reaction Principle

The Chan-Lam coupling involves the reaction of an aryl boronic acid with a nucleophile (amine or alcohol) in the presence of a copper catalyst and an oxidant (typically atmospheric oxygen). The generally accepted mechanism involves the formation of a copper(II)-aryl complex, which then undergoes ligand exchange with the nucleophile. A subsequent reductive elimination from a copper(III) intermediate furnishes the desired C-N or C-O bond and regenerates a copper(I) species, which is then re-oxidized to copper(II) to complete the catalytic cycle.[2][3]

Applications in Drug Discovery

The 6-methoxy-1,5-naphthyridine core is a key structural motif in a variety of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Key signaling pathways often targeted by inhibitors incorporating the naphthyridine scaffold include the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are central to cell proliferation, survival, and differentiation.[4][5] The Chan-Lam coupling provides a direct and efficient method to synthesize libraries of N-aryl and O-aryl substituted 6-methoxy-1,5-naphthyridines for screening as potential kinase inhibitors.

Experimental Protocols

General Procedure for the Cu(BF₄)₂/AC-Catalyzed N-Arylation of (6-Methoxy-1,5-naphthyridin-4-yl)amine derivatives

This protocol is adapted from the work of Wu et al. (2022) on the amination of 1,6-naphthyridin-5(6H)-one.[1][2]

Materials:

-

This compound

-

Substituted aniline or phenol

-

Base (e.g., TMEDA for N-arylation of the naphthyridinone nitrogen)[2]

-

Solvent (e.g., 1,4-dioxane or DMF)

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Catalyst Preparation (Cu(BF₄)₂/AC): A mixture of aqueous Cu(BF₄)₂ solution and activated carbon in methanol is subjected to ultrasonic treatment followed by rotary evaporation to yield the black powder Cu(BF₄)₂/AC catalyst.[2]

Reaction Setup:

-